5-Bromo-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2-dimethylpentanal is an organic compound that belongs to the class of aldehydes It features a bromine atom attached to the fifth carbon of a 2,2-dimethylpentanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylpentanal using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 5-Bromo-2,2-dimethylpentanoic acid.
Reduction: 5-Bromo-2,2-dimethylpentanol.
Substitution: 5-Iodo-2,2-dimethylpentanal (when using sodium iodide).
Scientific Research Applications
5-Bromo-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-dimethylpentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpentanal: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2,3-dimethylpentanal: Similar structure but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness
5-Bromo-2,2-dimethylpentanal is unique due to the presence of both the bromine atom and the 2,2-dimethylpentanal structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
52387-44-7 |
---|---|
Molecular Formula |
C7H13BrO |
Molecular Weight |
193.08 g/mol |
IUPAC Name |
5-bromo-2,2-dimethylpentanal |
InChI |
InChI=1S/C7H13BrO/c1-7(2,6-9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
GLEFFLWCAATVAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.